3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione
Description
3-Phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a heterocyclic compound characterized by a fused triazoloquinazoline core with two thione (C=S) groups at positions 2 and 9 and a phenyl substituent at position 2. The compound’s structure combines a quinazoline scaffold with a 1,2,4-triazole ring, which is often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C15H10N4S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-phenyl-1H-[1,2,4]triazolo[5,1-b]quinazoline-2,9-dithione |
InChI |
InChI=1S/C15H10N4S2/c20-13-11-8-4-5-9-12(11)16-14-18(15(21)17-19(13)14)10-6-2-1-3-7-10/h1-9H,(H,17,21) |
InChI Key |
AOUASWAGPDPHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)NN3C2=NC4=CC=CC=C4C3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted triazoloquinazolines.
Scientific Research Applications
Key Synthetic Pathways
- Initial Formation : The synthesis often starts with the reaction of phenyl derivatives with isothiocyanates to form thiourea intermediates.
- Cyclization : Subsequent cyclization steps lead to the formation of the triazole and quinazoline rings.
- Functionalization : Further modifications can introduce various functional groups that enhance biological activity.
Biological Activities
Research has demonstrated that 3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of this compound have been tested against breast and lung cancer cells with promising results.
- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways.
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for developing new therapeutic agents.
Case Studies
- Dual VEGFR-2/c-Met Inhibitors : A series of derivatives have been synthesized with dual inhibition properties targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinase. These compounds showed significant promise in preclinical models for treating various cancers by inhibiting tumor angiogenesis and growth .
- α-Glucosidase Inhibitors : Compounds derived from this scaffold have been evaluated for their ability to inhibit α-glucosidase activity. This is particularly relevant for managing diabetes as it helps control blood sugar levels .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other similar compounds:
| Compound Type | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-phenyl-1H,2H,3H,9H-triazoloquinazoline | High | Moderate | High |
| Quinazolinone Derivatives | Moderate | High | Moderate |
| Triazole-based Compounds | Variable | High | Low |
Mechanism of Action
The mechanism of action of 3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Analogues:
8,10-Diphenylpyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (HL) Substituents: Phenyl groups at positions 8 and 10; thione at position 3. Computational Analysis: DFT/B3LYP/6-31G(d,p) studies in ethanol solvent revealed distinct electron delocalization patterns due to the pyrido-triazolo-pyrimidine framework.
8-Phenyl-10-(p-tolyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (CH3L) Substituents: p-Tolyl (methylphenyl) at position 10. This modification may alter binding affinity in biological systems .
10-(4-Nitrophenyl)-8-phenylpyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (NO2L) Substituents: Nitrophenyl at position 10. Electronic Effects: The nitro group, a strong electron-withdrawing substituent, reduces electron density on the core structure, enhancing electrophilicity and reactivity. This could lead to improved interactions with biological targets like enzymes .
| Compound | Substituents (Positions) | Key Electronic Features | Potential Applications |
|---|---|---|---|
| Target Compound | Phenyl (3), Thiones (2,9) | High electron delocalization | Enzyme inhibition, Agrochemicals |
| HL | Phenyl (8,10), Thione (3) | Enhanced π-π stacking | Antimicrobial agents |
| CH3L | p-Tolyl (10) | Increased stability | Drug candidates |
| NO2L | Nitrophenyl (10) | Enhanced electrophilicity | Reactive intermediates |
Triazoloquinazolinones ():
9-Aryl-6,6-Dimethyl-5,6,7,9-Tetrahydro-1,2,4-Triazolo[5,1-b]quinazolin-8(4H)ones :
1,2,4-Triazole Derivatives ():
- 3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles :
- Structural Feature: Methylthio groups and trimethoxyphenyl substituents.
- Activity: Demonstrated acetylcholinesterase (AChE) inhibition in 3D-QSAR models. The trimethoxyphenyl group contributes to hydrophobic interactions with the enzyme’s active site .
Biological Activity
3-Phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a complex heterocyclic compound that integrates a triazole and quinazoline structure. Its unique arrangement of nitrogen and sulfur atoms contributes to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Synthesis
The compound features a phenyl group at the 3-position and two thioketone functionalities at the 2 and 9 positions of the quinazoline ring. The synthesis typically involves multi-step processes such as:
- Formation of Intermediates : The reaction of 4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-benzoyl chloride with ammonium thiocyanate.
- Final Transformation : Nucleophilic attack by thiourea leads to the formation of the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated several derivatives for their antibacterial and antifungal activities:
- Antibacterial Testing : Compounds were tested against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results showed varying degrees of effectiveness depending on the structural modifications made to the quinazoline core.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 65 |
| Reference Drug (Ampicillin) | - | - | - |
These findings suggest that certain derivatives can be as effective as standard antibacterial drugs .
Antioxidant Activity
The antioxidant properties of quinazoline derivatives have also been explored. Studies have shown that the presence of hydroxyl groups significantly enhances antioxidant activity. For instance:
- Structure-Antioxidant Relationship : The presence of at least one hydroxyl group in conjunction with methoxy substituents on the phenyl ring was found to improve antioxidant capacity .
The biological activity of this compound can be attributed to its interaction with specific biological targets. Compounds with similar structures have been reported to exhibit dual inhibition against key enzymes such as VEGFR-2 and c-Met TKs. This dual action may enhance their therapeutic potential in treating various diseases including cancer .
Case Studies
Several studies have documented the synthesis and evaluation of derivatives based on the quinazoline scaffold:
- Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most promising compounds exhibited broad-spectrum activity comparable to established antibiotics .
- Antioxidant Studies : Research focused on 2-substituted quinazolines demonstrated that modifications at specific positions could significantly enhance their antioxidant properties through metal-chelation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
